molecular formula C16H18O2 B14117975 1-(4-Isopropylphenoxy)-2-methoxybenzene

1-(4-Isopropylphenoxy)-2-methoxybenzene

Cat. No.: B14117975
M. Wt: 242.31 g/mol
InChI Key: AOKZIIMADABIDZ-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenoxy)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group and an isopropylphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenoxy)-2-methoxybenzene typically involves the reaction of 4-isopropylphenol with 2-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenoxy)-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds, depending on the specific electrophile used.

Scientific Research Applications

1-(4-Isopropylphenoxy)-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenoxy)-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylphenol: A simpler compound with similar structural features.

    2-Methoxyphenol: Another compound with a methoxy group attached to the benzene ring.

    4-Isopropyl-2-methoxyphenol: A compound with both isopropyl and methoxy groups attached to the benzene ring.

Uniqueness

1-(4-Isopropylphenoxy)-2-methoxybenzene is unique due to the presence of both an isopropylphenoxy group and a methoxy group on the benzene ring. This combination of functional groups imparts specific chemical and physical properties to the compound, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-methoxy-2-(4-propan-2-ylphenoxy)benzene

InChI

InChI=1S/C16H18O2/c1-12(2)13-8-10-14(11-9-13)18-16-7-5-4-6-15(16)17-3/h4-12H,1-3H3

InChI Key

AOKZIIMADABIDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2OC

Origin of Product

United States

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